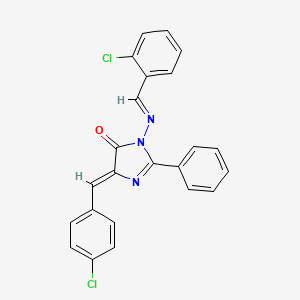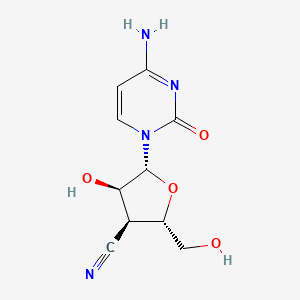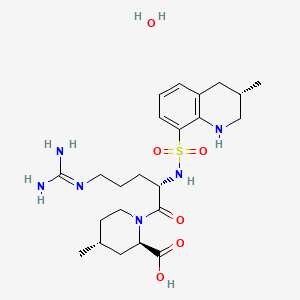
Argatroban, 21S-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21S-Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and in patients undergoing percutaneous coronary intervention (PCI) who are at risk for HIT . This compound is known for its ability to bind selectively and reversibly to the thrombin active site, inhibiting thrombin-catalyzed reactions such as fibrin formation and platelet aggregation .
Métodos De Preparación
The synthesis of 21S-Argatroban involves several steps, starting with the preparation of the L-arginine derivative. The synthetic route typically includes the following steps:
Preparation of the L-arginine derivative: This involves the protection of the amino and carboxyl groups of L-arginine.
Formation of the piperidine ring: The protected L-arginine derivative undergoes cyclization to form the piperidine ring.
Introduction of the sulfonyl group: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Deprotection: The protecting groups are removed to yield the final product, 21S-Argatroban
Industrial production methods involve optimizing these synthetic steps to achieve high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of 21S-Argatroban .
Análisis De Reacciones Químicas
21S-Argatroban undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 21S-Argatroban can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
21S-Argatroban has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thrombin inhibitors.
Biology: It is used in studies investigating the role of thrombin in various biological processes, such as coagulation and inflammation.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of thrombotic disorders, such as HIT and acute ischemic stroke
Industry: It is used in the development of anticoagulant therapies and in the production of medical devices, such as hemodialysis membranes
Mecanismo De Acción
21S-Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed reactions. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. Additionally, it inhibits the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation . This inhibition is reversible, allowing for precise control of anticoagulation .
Comparación Con Compuestos Similares
21S-Argatroban is unique among direct thrombin inhibitors due to its high selectivity and reversible binding to thrombin. Similar compounds include:
Bivalirudin: Another direct thrombin inhibitor used in patients with HIT undergoing PCI.
Dabigatran: An oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Lepirudin: A recombinant hirudin used for anticoagulation in patients with HIT.
Propiedades
Número CAS |
1050351-64-8 |
|---|---|
Fórmula molecular |
C23H38N6O6S |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15+,17+,18-;/m1./s1 |
Clave InChI |
AIEZTKLTLCMZIA-RZLLGALYSA-N |
SMILES isomérico |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C.O |
SMILES canónico |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


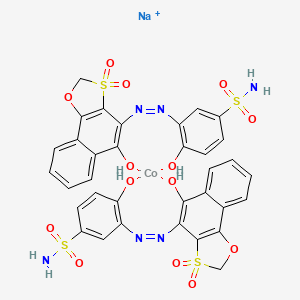
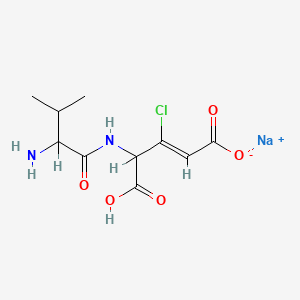
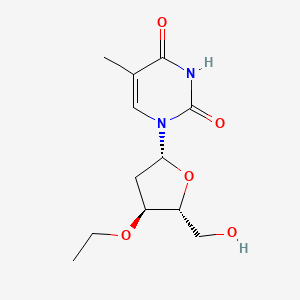
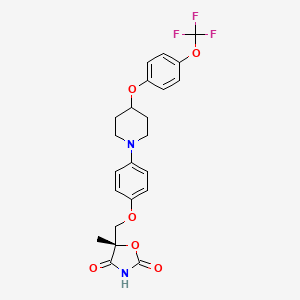
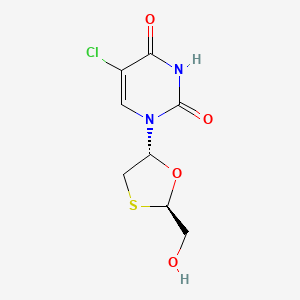
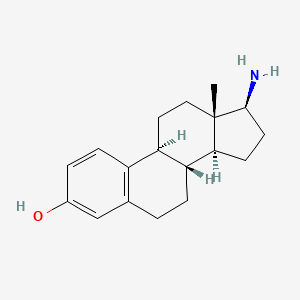
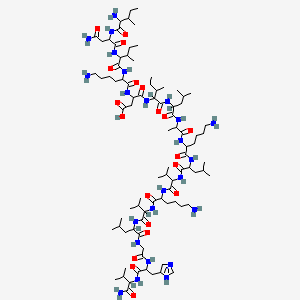
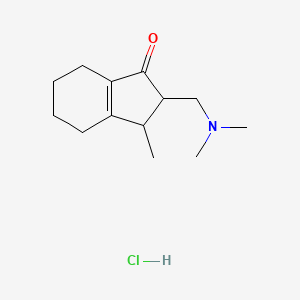
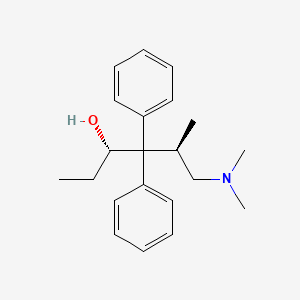
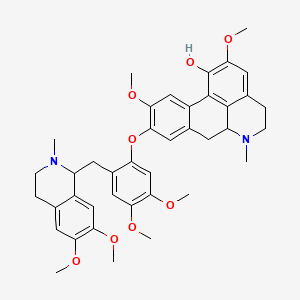
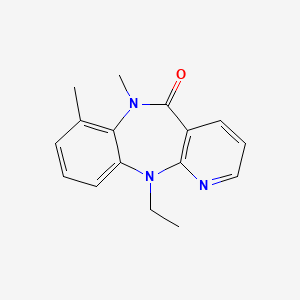
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
